4-Amino-3-thiocyanatobenzoic acid
Description
4-Amino-3-thiocyanatobenzoic acid is a benzoic acid derivative featuring an amino group (-NH₂) at the 4-position and a thiocyanato (-SCN) group at the 3-position of the aromatic ring. Thiocyanato groups are pseudohalides, imparting unique electronic and steric effects that differentiate this compound from other derivatives .
Properties
CAS No. |
18330-64-8 |
|---|---|
Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-amino-3-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H6N2O2S/c9-4-13-7-3-5(8(11)12)1-2-6(7)10/h1-3H,10H2,(H,11,12) |
InChI Key |
KQFLVUSDAWTRNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)SC#N)N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)SC#N)N |
Synonyms |
4-amino-3-thiocyanatobenzoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the benzoic acid scaffold significantly influence melting points, solubility, and acidity.
Key Observations :
- Acidity: The thiocyanato group (-SCN) is moderately electron-withdrawing, increasing the benzoic acid's acidity compared to methoxy (-OCH₃) but less than nitro (-NO₂) .
- Solubility : Thiocyanato derivatives may exhibit polar solubility profiles, contrasting with methoxy variants, which are more lipophilic .
- Crystallinity: Bromo and nitro substituents often lead to distinct crystal packing (e.g., orthorhombic for 4-amino-3-bromo), while thiocyanato’s linear geometry could alter intermolecular interactions .
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